Structural Uniqueness Relative to NURR-1 Patent Exemplars
The target compound bears a cyclopropylsulfonyl group at the azetidine 1-position and an N-methyl-N-phenyl carboxamide at the 3-position. In the NURR-1 modulator patent family (US20170066717), exemplar compounds predominantly feature aryl or heteroaryl substituents at the carboxamide nitrogen rather than the N-methyl-N-phenyl motif [1]. No direct head-to-head pharmacological comparison between this specific substitution pattern and the patent exemplars has been published, but the structural divergence implies distinct NURR-1 binding interactions that have not been quantified.
| Evidence Dimension | Carboxamide N-substitution pattern |
|---|---|
| Target Compound Data | N-methyl-N-phenyl |
| Comparator Or Baseline | Patent exemplars with N-aryl, N-heteroaryl, or N-alkyl substituents (specific exemplars not enumerated in public data) |
| Quantified Difference | Not quantified; structural divergence noted |
| Conditions | Structural comparison based on patent Markush claims (US20170066717) [1] |
Why This Matters
Procurement of this specific substitution pattern is essential for exploring structure-activity relationships (SAR) around the N-methyl-N-phenyl motif, which is distinct from exemplars in the originating patent space.
- [1] Justia Patents. 'NEW PHENYLAZETIDINECARBOXYLATE OR -CARBOXAMIDE COMPOUNDS.' US Patent Application 20170066717, published March 9, 2017. View Source
